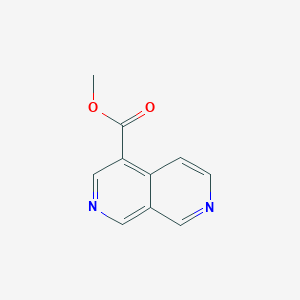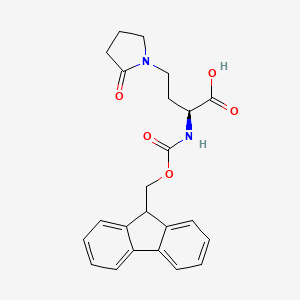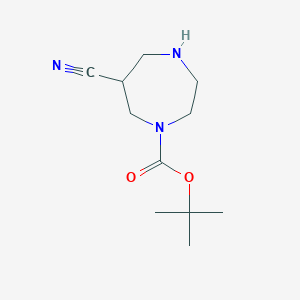![molecular formula C13H9ClN2OS B12848719 4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine](/img/structure/B12848719.png)
4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine is a heterocyclic compound that belongs to the thienopyridazine family. This compound is characterized by a thieno[2,3-d]pyridazine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a chloro group at position 4 and a methoxyphenyl group at position 7 further defines its chemical structure. Compounds of this nature are of significant interest due to their potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyridazine intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted thienopyridazines, which can exhibit different biological activities depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to interact with various biological macromolecules, leading to its diverse pharmacological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-4-chloro-1-hydrazinobenzothieno[2,3-d]pyridazine
- 4-Chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone
- Thieno[2,3-d]pyrimidines
Uniqueness
4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxyphenyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H9ClN2OS |
|---|---|
Poids moléculaire |
276.74 g/mol |
Nom IUPAC |
4-chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine |
InChI |
InChI=1S/C13H9ClN2OS/c1-17-10-5-3-2-4-8(10)11-12-9(6-7-18-12)13(14)16-15-11/h2-7H,1H3 |
Clé InChI |
ZVKTXSFSWOCHSN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=NN=C(C3=C2SC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12848644.png)

![10-(10-(Naphthalen-1-yl)anthracen-9-yl)naphtho[2,1-b]benzofuran](/img/structure/B12848658.png)
![Acetamide,N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12848660.png)


![Methanimidamide,N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B12848674.png)



![[(1R,3S,4R)-5,5-Difluorodispiro[2.0.2.1]Hept-1-Yl]Methanol](/img/structure/B12848691.png)


